molecular formula C7H14O2S B8263766 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol CAS No. 77597-08-1

2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol

Cat. No.: B8263766
CAS No.: 77597-08-1
M. Wt: 162.25 g/mol
InChI Key: LXFILWUBAHXWGM-UHFFFAOYSA-N
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Description

2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol is an organic compound with the molecular formula C7H14O2S. It is characterized by the presence of a tetrahydropyran ring attached to an ethanethiol group via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol typically involves the reaction of tetrahydropyran with ethanethiol in the presence of a suitable catalyst. One common method is the acid-catalyzed etherification reaction, where tetrahydropyran is reacted with ethanethiol under acidic conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tetrahydropyran ring may also interact with hydrophobic pockets in biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Contains a bromohexyl group instead of an ethanethiol group.

    3,4-Dihydro-2H-pyran: Lacks the ethanethiol group and has a simpler structure.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules .

Properties

IUPAC Name

2-(oxan-2-yloxy)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c10-6-5-9-7-3-1-2-4-8-7/h7,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFILWUBAHXWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77597-08-1
Record name 2-(Tetrahydro-pyran-2-yloxy)-ethanethiol
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